N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:
- N-cyclopentyl group: A saturated aliphatic ring at the 5-position, contributing to lipophilicity and steric bulk.
- 4-(propan-2-yl)benzenesulfonyl group: A branched isopropyl-substituted aryl sulfonyl moiety at the 3-position, influencing electronic properties and solubility.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15(2)16-11-13-18(14-12-16)31(29,30)23-22-25-21(24-17-7-3-4-8-17)19-9-5-6-10-20(19)28(22)27-26-23/h5-6,9-15,17H,3-4,7-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGMTPZIAUHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This core is then functionalized with the cyclopentyl and isopropylphenylsulfonyl groups through a series of reactions, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural differences and inferred properties:
Structure-Activity Relationships (SAR)
Key insights from analogues and related studies:
- Sulfonyl Group Modifications: Electron-withdrawing groups (e.g., chloro in ) may enhance receptor binding but reduce solubility. The target compound’s 4-isopropyl group balances lipophilicity and steric effects.
- Amine Substituent Effects: Alkylation: Alkylation of the 5-amino group (e.g., cyclopentyl in the target compound) is tolerated in adenosine antagonists, as seen in CGS 15943 derivatives, where alkylation preserved A1/A2 receptor binding . Aromatic vs. Aliphatic: Aromatic amines (e.g., 4-ethoxyphenyl in ) may improve solubility but reduce metabolic stability compared to aliphatic groups like cyclopentyl.
Biological Activity
N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a triazole ring fused with a quinazoline moiety. The synthesis of this compound typically involves several steps, including:
- Formation of the quinazoline core : Starting from appropriate precursors such as anthranilic acid derivatives.
- Introduction of the triazole unit : Achieved through cycloaddition reactions involving azides and alkynes.
- Sulfonylation : The introduction of the benzenesulfonyl group is crucial for enhancing biological activity.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study Data
A comparative analysis was conducted on several derivatives of quinazoline compounds, revealing that this specific compound showed IC50 values in the range of 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-cyclopentyl... | HCT-116 | 2.44 |
| N-cyclopentyl... | HepG2 | 6.29 |
These results indicate that the compound's structural modifications significantly influence its cytotoxic potency, with specific substituents enhancing its efficacy against targeted cancer cells .
The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II leads to increased DNA damage and subsequent apoptosis in cancer cells.
Apoptotic Pathways
Studies have indicated that treatment with this compound results in:
- Cell cycle arrest : Specifically at the G1 phase.
- Altered expression levels : Increases in pro-apoptotic proteins (Bax) and decreases in anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .
Binding Affinity and In Silico Studies
Molecular docking studies have shown that this compound has high binding affinity for DNA and Topo II. This affinity is crucial for its mechanism of action as it allows the compound to effectively intercalate into DNA strands.
Q & A
Q. What are the key synthetic strategies for preparing this triazoloquinazoline derivative?
The compound is synthesized via multi-step routes starting from anthranilic acid. A common approach involves nucleophilic substitution reactions with aryl amines. For example, intermediates like 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline are generated first, followed by sulfonylation and cyclization under reflux conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA). Purification often involves recrystallization from solvent mixtures (e.g., DMSO/water) .
Q. How is the compound characterized to confirm structural integrity?
Characterization employs nuclear magnetic resonance (NMR) for confirming proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for resolving stereochemical details. For example, analogs with similar triazoloquinazoline cores have been validated using H NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution MS (e.g., m/z 413.91 for CHClN) .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfonylation steps due to their ability to stabilize intermediates. Reactions typically proceed at 80–100°C under nitrogen atmosphere to prevent oxidation. Catalytic TEA (1–2 eq.) enhances nucleophilic substitution efficiency, achieving yields >70% in optimized protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene ring) influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF) at the para-position of the benzenesulfonyl moiety enhance metabolic stability and receptor binding affinity. For instance, 4-chlorophenyl analogs show 2–3× higher antitumor activity compared to methyl-substituted derivatives in in vitro assays .
Q. How can researchers resolve contradictions in reported biological data for similar triazoloquinazolines?
Discrepancies in activity (e.g., antimicrobial vs. antitumor) may arise from assay variability (e.g., cell line specificity) or substituent interactions. Cross-validation using orthogonal assays (e.g., enzyme inhibition + cell viability) and computational docking (e.g., binding to kinase domains) is critical. For example, trifluoromethoxy groups improve metabolic stability but may reduce solubility, complicating in vivo interpretations .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with kinases or GPCRs. For triazoloquinazolines, hydrophobic pockets in the ATP-binding domain of kinases (e.g., EGFR) are common targets. Free energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .
Q. What strategies mitigate toxicity in preclinical studies?
Acute toxicity is assessed via OECD Guideline 423, focusing on hepatorenal markers (ALT, creatinine). Structural analogs with 3,4-diethoxy phenyl groups show reduced cytotoxicity (IC > 50 μM in HEK293 cells) compared to chlorophenyl derivatives. Prodrug strategies (e.g., esterification of sulfonamide groups) further improve safety profiles .
Methodological Guidance
Q. How to design a robust SAR study for this compound?
- Step 1: Synthesize derivatives with systematic substituent variations (e.g., -CH, -OCH, -Cl).
- Step 2: Screen against target enzymes (e.g., topoisomerase II) and cancer cell lines (e.g., MCF-7).
- Step 3: Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
